molecular formula C11H11BrF2O B1382713 1-Bromo-3-[(3,3-difluorocyclobutyl)methoxy]benzene CAS No. 1855584-82-5

1-Bromo-3-[(3,3-difluorocyclobutyl)methoxy]benzene

Cat. No. B1382713
CAS RN: 1855584-82-5
M. Wt: 277.1 g/mol
InChI Key: CQWAZOLGDZKBED-UHFFFAOYSA-N
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Description

“1-Bromo-3-[(3,3-difluorocyclobutyl)methoxy]benzene” is a chemical compound with the CAS Number: 1897738-22-5 . Its molecular weight is 247.08 . The IUPAC name for this compound is 1-bromo-3-(3,3-difluorocyclobutyl)benzene .


Molecular Structure Analysis

The InChI code for “1-Bromo-3-[(3,3-difluorocyclobutyl)methoxy]benzene” is 1S/C10H9BrF2/c11-9-3-1-2-7(4-9)8-5-10(12,13)6-8/h1-4,8H,5-6H2 . This code provides a specific representation of the molecular structure.

Scientific Research Applications

Total Synthesis and Biological Activity

  • Total Synthesis of Biologically Active Compounds : Compounds like 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol have been synthesized for the first time, starting from related bromo-methoxy phenyl compounds. This synthesis process involves a series of steps and highlights the potential biological activity of these compounds (Akbaba et al., 2010).

Structural Analysis and Isomerization

  • Structural Analysis and Stereochemistry : Compounds such as 2-Bromo-4-[2-bromo-(E)-propylidene]-6-methoxy-2,5-cyclohexadien-1-one have had their structure and stereochemistry elucidated by X-ray crystallographic analysis. These compounds exhibit isomerization behavior in different solvent conditions (Li et al., 1995).

Organometallic Synthesis

  • Versatile Starting Material for Organometallic Synthesis : Certain bromo-trifluoromethyl compounds have been used as starting materials for organometallic synthesis, demonstrating the versatility and reactivity of bromo-methoxy compounds in creating synthetically useful reactions (Porwisiak & Schlosser, 1996).

Diels-Alder Reactions

  • Diels–Alder Reactions and Synthesis of Biaryls : Bromo-difluoroprop-1-ynyl compounds have been applied in Diels–Alder reactions for the synthesis of ortho-CF2Br-Substituted Biaryls, showcasing the potential of bromo-methoxy compounds in advanced chemical synthesis processes (Muzalevskiy et al., 2009).

Electrochemical Methods

  • Electrochemical Bromination : The electrochemical bromination of compounds like 4-methoxy toluene has been demonstrated, yielding bromo-methoxy compounds and providing insights into the orientation of bromine atoms in alkyl aromatic compounds. This highlights the role of electrochemical methods in the synthesis and understanding of bromo-methoxy compounds (Kulangiappar et al., 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302+H312+H332;H315;H319;H335 . The precautionary statements are P280;P301+P312;P302+P352 .

properties

IUPAC Name

1-bromo-3-[(3,3-difluorocyclobutyl)methoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF2O/c12-9-2-1-3-10(4-9)15-7-8-5-11(13,14)6-8/h1-4,8H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWAZOLGDZKBED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)COC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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